molecular formula C20H38N6O7S B12624788 L-Methionyl-L-lysyl-L-threonyl-L-glutamine CAS No. 921191-64-2

L-Methionyl-L-lysyl-L-threonyl-L-glutamine

Cat. No.: B12624788
CAS No.: 921191-64-2
M. Wt: 506.6 g/mol
InChI Key: UICMUBROCVFPAA-BLDNINTCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-lysyl-L-threonyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added, and a coupling reagent (e.g., HBTU, DIC) facilitates the formation of a peptide bond.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-lysyl-L-threonyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptide with altered side chains.

Scientific Research Applications

L-Methionyl-L-lysyl-L-threonyl-L-glutamine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Methionyl-L-lysyl-L-threonyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in inflammation or oxidative stress, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    L-Methionyl-L-threonyl-L-glutamine: A related tripeptide with similar properties but lacking the lysine residue.

    L-alanyl-L-glutamine: A dipeptide used in nutritional supplements and medical applications.

    N-Acetylmuramyl-L-alanyl-D-isoglutamine: A peptide with immunomodulatory properties.

Uniqueness

L-Methionyl-L-lysyl-L-threonyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. The presence of lysine and methionine residues contributes to its reactivity and interaction with biological targets.

Properties

CAS No.

921191-64-2

Molecular Formula

C20H38N6O7S

Molecular Weight

506.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H38N6O7S/c1-11(27)16(19(31)25-14(20(32)33)6-7-15(23)28)26-18(30)13(5-3-4-9-21)24-17(29)12(22)8-10-34-2/h11-14,16,27H,3-10,21-22H2,1-2H3,(H2,23,28)(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1

InChI Key

UICMUBROCVFPAA-BLDNINTCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)N)O

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)N)O

Origin of Product

United States

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